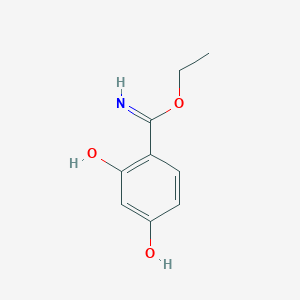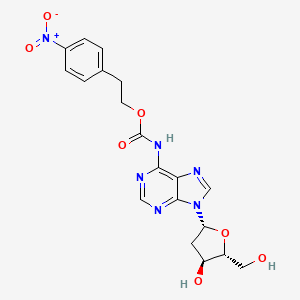
4-Nitrophenethyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, hydroxyl groups, and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The nitro group and aromatic rings play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the nitrophenyl ethoxy carbonyl group.
2’-Deoxyadenosine: Another nucleoside derivative with a similar backbone but different functional groups.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, which share some chemical properties with Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-.
Uniqueness
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its combination of a nucleoside backbone with a nitrophenyl ethoxy carbonyl group.
Eigenschaften
CAS-Nummer |
88091-69-4 |
|---|---|
Molekularformel |
C19H20N6O7 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)ethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O7/c26-8-14-13(27)7-15(32-14)24-10-22-16-17(20-9-21-18(16)24)23-19(28)31-6-5-11-1-3-12(4-2-11)25(29)30/h1-4,9-10,13-15,26-27H,5-8H2,(H,20,21,23,28)/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
LHTJNTWNVBJZAL-RRFJBIMHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


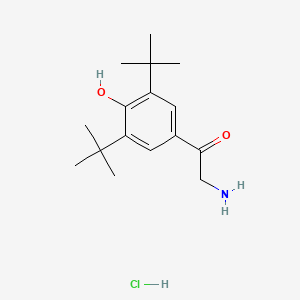
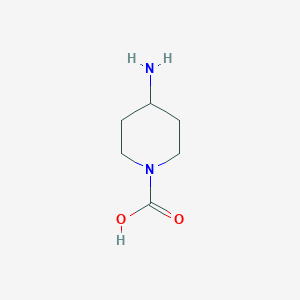
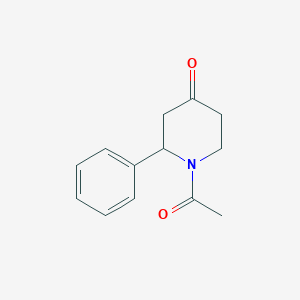
![6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine](/img/structure/B8661426.png)
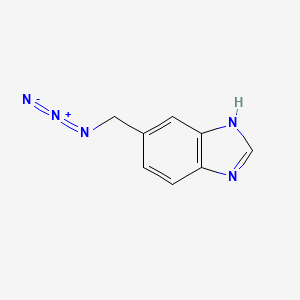
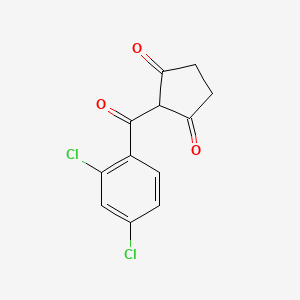
![Methyl oxo[(phenylmethanesulfonyl)amino]acetate](/img/structure/B8661450.png)

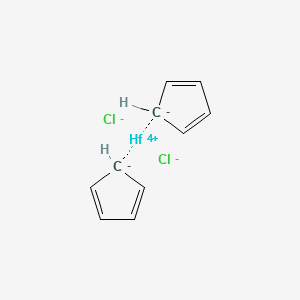

![8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one](/img/structure/B8661471.png)
![N-[4-(2-Chloroethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8661491.png)

